![molecular formula C9H6F4O3 B1437910 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1020998-55-3](/img/structure/B1437910.png)
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Overview
Description
“3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid” is a chemical compound with the molecular formula C9H6F4O3 . It is a derivative of benzoic acid, which is characterized by the presence of a trifluoroethoxy group and a fluorine atom attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid” consists of a benzene ring with a carboxylic acid group (COOH), a fluorine atom, and a trifluoroethoxy group (OCF3) attached to it . The exact mass of the molecule is 238.02530670 g/mol .Physical And Chemical Properties Analysis
“3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid” has a molecular weight of 238.14 g/mol . It has a topological polar surface area of 46.5 Ų, indicating its polarity . It also has a rotatable bond count of 3, suggesting some degree of flexibility in its molecular structure .Scientific Research Applications
Agriculture: Pesticide Intermediate
This compound serves as an intermediate in the synthesis of various pesticides. Its properties are utilized to develop herbicides, insecticides, and fungicides that help manage pests and diseases in crops, contributing to improved agricultural productivity .
Medicine: Pharmaceutical Research
In the medical field, derivatives of this compound are explored for their potential therapeutic effects. Research includes the synthesis of novel drug candidates that may exhibit anti-cancer or anti-diabetic properties, as indicated by in vitro and in vivo biological models .
Environmental Science: Ecotoxicology Studies
This compound can be used in ecotoxicological studies to assess the environmental impact of new pesticides. Understanding its behavior in different environmental matrices is crucial for evaluating the safety and ecological risks associated with its use .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid can be employed as a standard in chromatographic methods. It helps in the accurate determination of similar compounds in complex mixtures, ensuring precise analytical results .
Biochemistry: Enzyme Reaction Studies
The compound’s reactivity makes it suitable for studying enzyme-catalyzed reactions. It can be used to investigate the kinetics of enzyme action, providing insights into biochemical pathways and mechanisms .
Pharmacology: Drug Metabolism
Pharmacological studies may utilize this compound to understand drug metabolism and distribution within the body. It can aid in the development of drugs with better pharmacokinetic profiles, optimizing therapeutic efficacy and minimizing side effects .
properties
IUPAC Name |
3-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-3-5(8(14)15)1-2-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXOSRAYUNYIAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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